![molecular formula C10H16O2 B14751249 1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14751249.png)
1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one, also known as camphoric anhydride, is a bicyclic organic compound with the molecular formula C10H14O3. It is a derivative of camphor and is characterized by its unique bicyclic structure, which includes an oxabicyclo ring system. This compound is of interest due to its various applications in organic synthesis and its role as an intermediate in the production of other chemical compounds .
准备方法
Synthetic Routes and Reaction Conditions
1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one can be synthesized through several methods. One common approach involves the oxidation of camphor with reagents such as potassium permanganate or chromic acid. The reaction typically takes place under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and continuous flow reactors to produce the compound in significant quantities .
化学反应分析
Types of Reactions
1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to camphor or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: More oxidized derivatives of camphoric anhydride.
Reduction: Camphor, reduced camphoric derivatives.
Substitution: Various substituted camphoric anhydride derivatives.
科学研究应用
1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
作用机制
The mechanism of action of 1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
- 1,8,8-Trimethyl-3-thiazol-2-yl-3-azabicyclo[3.2.1]octane-2,4-dione
- 5,8,8-Trimethyl-6-azabicyclo[3.2.1]octane-4,7-dione
- 3,8,8-Trimethylbicyclo[2.2.2]octane-2,6-dione
- 1-Chloro-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- 1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
Uniqueness
1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one is unique due to its specific bicyclic structure and the presence of an oxabicyclo ring system. This structural feature imparts distinct chemical and physical properties, making it valuable in various synthetic and industrial applications .
属性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC 名称 |
1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(9,3)8(11)12-6-7/h7H,4-6H2,1-3H3 |
InChI 键 |
RRAKNOYKYSYKGN-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C(=O)OC2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




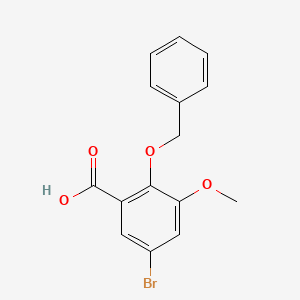

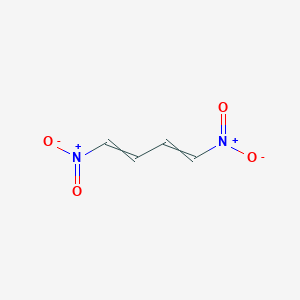


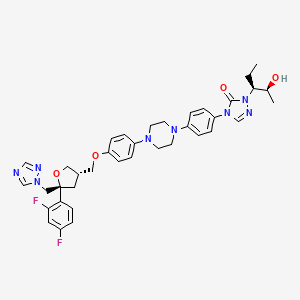
![Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)-](/img/structure/B14751218.png)
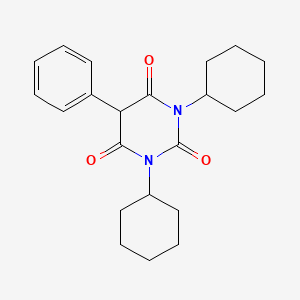
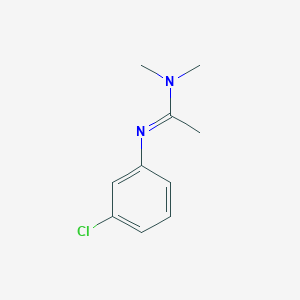
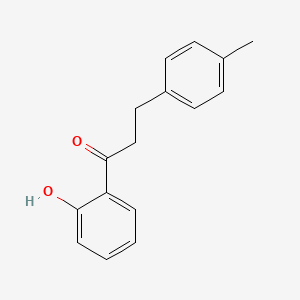

![furo[2,3-e][1]benzofuran](/img/structure/B14751248.png)
